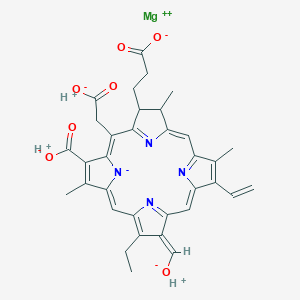
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is a semi-synthetic derivative of chlorophyll, which is the green pigment found in plants responsible for photosynthesis. This compound is water-soluble and is commonly used in various applications, including as a food additive and in alternative medicine. It is known for its vibrant green color and its ability to bind to certain environmental mutagens, making it a compound of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is typically synthesized from natural chlorophyll through a series of chemical reactions. The process involves the removal of the magnesium ion from the chlorophyll molecule, followed by the introduction of a copper ion. This transformation is achieved through the following steps:
Demetallation: The magnesium ion is removed from the chlorophyll molecule using acid treatment.
Copperation: The resulting compound is then treated with a copper salt solution to introduce the copper ion.
Industrial Production Methods
Industrial production of chlorophyllin b involves the extraction of chlorophyll from plant materials, followed by the chemical modification steps mentioned above. The process is optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The copper ion in chlorophyllin b can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like zinc chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metal-chlorophyllin complexes and oxidized derivatives, which have different properties and applications.
Applications De Recherche Scientifique
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is studied for its role in photosynthesis and its interaction with other biomolecules.
Medicine: It has potential therapeutic applications, including its use as an antioxidant and in photodynamic therapy for cancer treatment.
Industry: this compound is used as a natural colorant in food and cosmetics, and as a biocompatible material in biomedical devices.
Mécanisme D'action
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron exerts its effects through several mechanisms:
Binding to Mutagens: It binds to environmental mutagens, reducing their bioavailability and preventing DNA damage.
Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative stress.
Photodynamic Therapy: In the presence of light, chlorophyllin b generates reactive oxygen species that can kill cancer cells.
Comparaison Avec Des Composés Similaires
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:
Chlorophyll a: The primary pigment in plants, less soluble in water.
Chlorophyll b: Similar to chlorophyll a but with a different absorption spectrum.
Pheophytin: A derivative of chlorophyll without the central metal ion.
Chlorophyllin a: Another semi-synthetic derivative with different metal ions.
This compound stands out due to its specific applications in medicine and industry, particularly in photodynamic therapy and as a natural colorant.
Propriétés
Numéro CAS |
13962-39-5 |
|---|---|
Formule moléculaire |
C34H32MgN4O7 |
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
Clé InChI |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES isomérique |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES canonique |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Synonymes |
CHLOROPHYLLINB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















